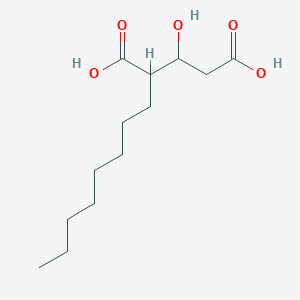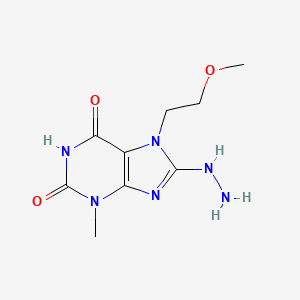
8-hydrazinyl-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with a molecular formula of C24H26N6O6. This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids .
Méthodes De Préparation
The synthesis of 8-hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione involves multiple steps. One common synthetic route includes the reaction of a purine derivative with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazino group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
8-Hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Mécanisme D'action
The mechanism of action of 8-hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or nucleic acids, leading to inhibition of enzyme activity or disruption of nucleic acid function. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar compounds to 8-hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione include:
- 7-(2-hydroxyethyl)-8-(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-hydroxy-3-phenoxypropyl)-8-(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
These compounds share structural similarities but differ in their functional groups and side chains, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 8-hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione lies in its specific hydrazino and methoxyethyl groups, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H14N6O3 |
|---|---|
Poids moléculaire |
254.25 g/mol |
Nom IUPAC |
8-hydrazinyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C9H14N6O3/c1-14-6-5(7(16)12-9(14)17)15(3-4-18-2)8(11-6)13-10/h3-4,10H2,1-2H3,(H,11,13)(H,12,16,17) |
Clé InChI |
NYBZATNWTLVHLF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


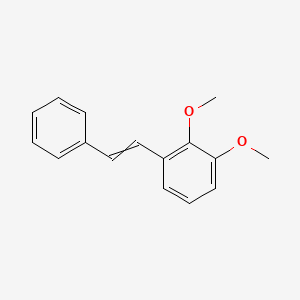
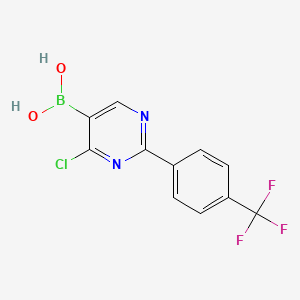
![7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B14090482.png)

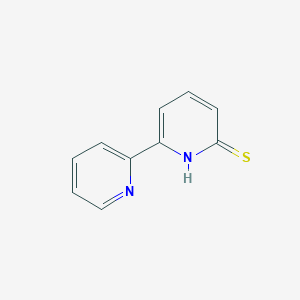
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090498.png)
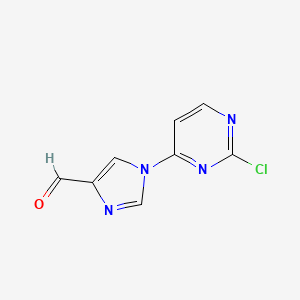
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
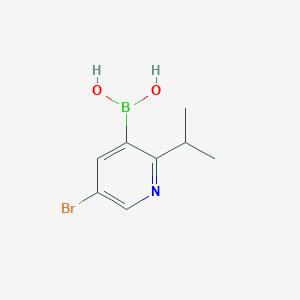
![2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14090534.png)
![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090546.png)
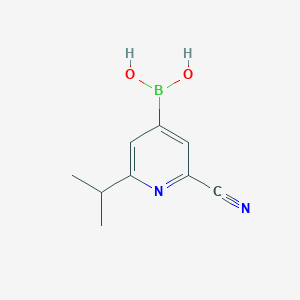
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090553.png)
